Sailkosaponin D,(S)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

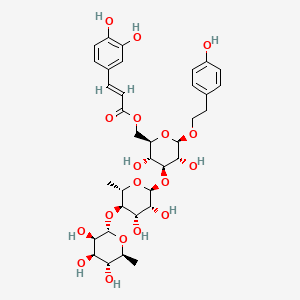

Saikosaponin D is a saponin compound extracted from the roots of the Bupleurum plant, a traditional Chinese medicinal herb. It is a principal active component of Bupleurum and exhibits a variety of pharmacological effects, including anti-inflammatory, antioxidant, immunomodulatory, metabolic, and anti-tumor properties . Saikosaponin D has drawn significant attention in recent years due to its potential in anti-tumor research, where it has been shown to inhibit the proliferation of numerous tumor cells and curb the progression of various cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. Regioselective glycosylation is then used to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is employed to install the glycans onto the aglycones .

Industrial Production Methods: Industrial production of Saikosaponin D typically involves extraction from the roots of Bupleurum species. The process includes drying the roots, followed by solvent extraction and purification to isolate the active compound .

Análisis De Reacciones Químicas

Types of Reactions: Saikosaponin D undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound features a unique 13,28-epoxy-ether moiety at the D ring of the aglycones, which is crucial for its biological activity .

Common Reagents and Conditions:

Oxidation: Dess-Martin oxidation is used to oxidize the remaining hydroxyl groups.

Reduction: The 3-ketone in intermediates is reduced using Me4NBH(OAc)3.

Glycosylation: Gold (I)-catalyzed glycosylation is employed to install glycans onto the aglycones.

Major Products: The major products formed from these reactions include Saikosaponin A, Saikosaponin D, and their natural congeners such as prosaikosaponin F, G, and saikosaponin Y .

Aplicaciones Científicas De Investigación

Saikosaponin D has a wide range of scientific research applications:

Chemistry: It is used as a marker for evaluating the quality of traditional Chinese medicines.

Medicine: The compound has shown promising anti-tumor properties, inhibiting the proliferation of various cancer cells, including liver, pancreatic, lung, glioma, ovarian, thyroid, stomach, and breast cancer.

Mecanismo De Acción

Saikosaponin D exerts its effects through multiple mechanisms:

Inhibition of Tumor Cell Proliferation: It inhibits the proliferation of tumor cells by inducing G1 phase cell cycle arrest.

Promotion of Tumor Cell Apoptosis: Saikosaponin D promotes apoptosis in tumor cells, thereby reducing tumor growth.

Thwarting Tumor-Cell Invasion: It prevents the invasion of tumor cells into surrounding tissues.

Modulation of Tumor Cell Autophagy: The compound modulates autophagy in tumor cells, which is crucial for their survival and proliferation.

Molecular Targets and Pathways: Saikosaponin D targets various molecular pathways, including the p-STAT3/C/EBPβ signaling pathway, which is involved in the suppression of cyclooxygenase-2 (COX-2) expression.

Comparación Con Compuestos Similares

Saikosaponin A: Similar to Saikosaponin D, Saikosaponin A is another major compound in Radix Bupleuri.

Prosaikosaponin F and G: These are natural congeners of Saikosaponin D and share similar biological activities.

Saikosaponin Y: Another congener with comparable pharmacological properties.

Uniqueness of Saikosaponin D: Saikosaponin D stands out due to its potent anti-tumor properties and its ability to enhance the sensitivity to anti-tumor drugs. Its unique 13,28-epoxy-ether moiety at the D ring of the aglycones contributes to its distinct biological activity .

Propiedades

Fórmula molecular |

C42H68O13 |

|---|---|

Peso molecular |

781.0 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2R,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26-,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1 |

Clave InChI |

VDICFISFVFOIRL-WFRGYESZSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)

![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)

![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)

![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)